molecular formula C18H19NO B14449837 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole CAS No. 78371-21-8

2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole

Cat. No.: B14449837
CAS No.: 78371-21-8
M. Wt: 265.3 g/mol
InChI Key: JNKCDDHRYWHTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with two phenyl groups and a dimethyl group

Preparation Methods

The synthesis of 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole can be achieved through several routes. One common method involves the reaction of oxalyl chloride with a pyrrole derivative in the presence of a base such as triethylamine in dichloromethane at room temperature . This reaction installs the α-oxo acid chloride at the C3 position of the pyrrole ring. Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole exerts its effects involves interactions with various molecular targets. For example, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole include other substituted pyrroles and imidazoles. These compounds share some structural similarities but differ in their specific substituents and functional groups. For example:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

78371-21-8

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

2,2-dimethyl-1-oxido-4,5-diphenyl-3,4-dihydropyrrol-1-ium

InChI

InChI=1S/C18H19NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19(18)20)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3

InChI Key

JNKCDDHRYWHTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.